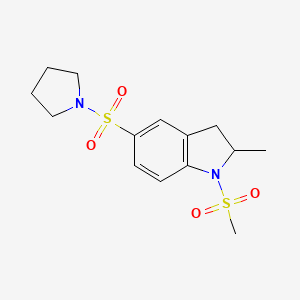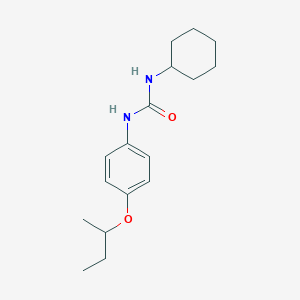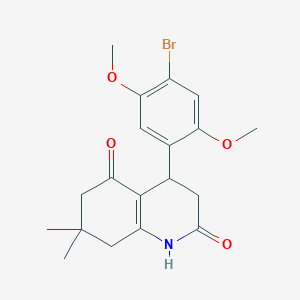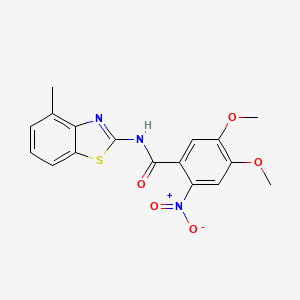![molecular formula C25H29N3O2 B4878488 ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to act as a partial agonist of dopamine receptors, which results in the modulation of dopamine neurotransmission. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, this compound has been shown to improve cognitive function and reduce the symptoms of neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate, including the design of new compounds based on the this compound scaffold with improved pharmacological properties, the investigation of the mechanism of action of this compound in various applications, and the development of new applications for this compound in fields such as drug discovery and neuroprotection. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo before it can be considered for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound has been optimized to improve the yield and purity of the final product. This compound has been studied for its potential applications in neuroscience, cancer research, and drug discovery. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, including its low solubility in aqueous solutions. There are several future directions for the study of this compound, including the design of new compounds based on the this compound scaffold with improved pharmacological properties and the investigation of the mechanism of action of this compound in various applications.
合成法
The synthesis of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate involves the reaction of 4-benzylpiperidine, ethyl 4-bromo-1-piperidinecarboxylate, and 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.
特性
IUPAC Name |
ethyl 4-benzyl-1-[(1-phenylpyrazol-4-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-2-30-24(29)25(17-21-9-5-3-6-10-21)13-15-27(16-14-25)19-22-18-26-28(20-22)23-11-7-4-8-12-23/h3-12,18,20H,2,13-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTMZGPWUCWJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CN(N=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878418.png)

![2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4878441.png)


![1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)
